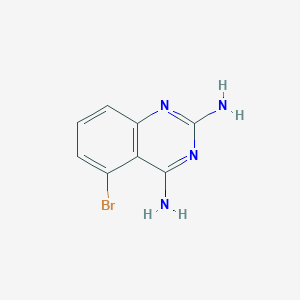

5-Bromoquinazoline-2,4-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromoquinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H,(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAVQJGHQXYNDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152503 | |

| Record name | 2,4-Quinazolinediamine, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119584-75-7 | |

| Record name | 5-Bromo-2,4-quinazolinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119584-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Quinazolinediamine, 5-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119584757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Quinazolinediamine, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromoquinazoline-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoquinazoline-2,4-diamine is a heterocyclic organic compound belonging to the quinazoline family. This class of molecules is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The 2,4-diaminoquinazoline scaffold, in particular, has been identified as a privileged structure in the development of therapeutic agents, notably as inhibitors of key signaling pathways implicated in various diseases. This technical guide provides a comprehensive overview of the core physicochemical properties, a plausible synthetic route, and the potential biological activity of this compound, with a focus on its role as a putative inhibitor of the Wnt signaling pathway.

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented below. It is important to note that while some experimental data for related compounds is available, specific experimentally determined values for this particular molecule are limited in the public domain.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrN₄ | N/A |

| Molecular Weight | 239.07 g/mol | [1][2][3] |

| CAS Number | 119584-75-7 | [1][2][3] |

| Appearance | Light Yellow Solid | [2] |

| Melting Point | >250 °C (for the related 6-bromoquinazoline-2,4(1H,3H)-dione) | [4] |

| XLogP3 | 1.5 | N/A |

| Topological Polar Surface Area | 77.8 Ų | N/A |

| Hydrogen Bond Donor Count | 2 | N/A |

| Hydrogen Bond Acceptor Count | 4 | N/A |

| Rotatable Bond Count | 0 | N/A |

Note: The melting point is for a structurally related compound and suggests that this compound is also a high-melting solid. XLogP3, Topological Polar Surface Area, and hydrogen bond counts are computed properties and provide an indication of the molecule's lipophilicity and potential for membrane permeability and drug-receptor interactions.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A likely synthetic route to this compound starts from 2-amino-6-bromobenzonitrile. This starting material can be reacted with dicyandiamide in the presence of a suitable solvent and catalyst to yield the target compound.

References

Navigating the Solubility of 5-Bromoquinazoline-2,4-diamine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of 5-Bromoquinazoline-2,4-diamine in common organic solvents, tailored for researchers, scientists, and professionals in drug development. This document synthesizes available data and outlines detailed experimental protocols for solubility determination, addressing a critical knowledge gap for this compound of interest in medicinal chemistry.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a quinazoline core. The quinazoline scaffold is of significant interest in medicinal chemistry, with numerous derivatives being investigated and developed as potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are pivotal in cancer cell proliferation and survival.[1][2] The strategic placement of the bromo- and diamino- groups can influence the molecule's binding affinity to target proteins and its physicochemical properties, including solubility.

Understanding the solubility of this compound is paramount for its application in drug discovery and development. Poor solubility can impede reliable in vitro assay results, complicate formulation, and lead to poor bioavailability.[3][4] This guide aims to provide a comprehensive resource on the solubility of this compound and standardized methods for its empirical determination.

Solubility Profile of this compound

| Solvent | Qualitative Solubility Assessment |

| Dimethyl Sulfoxide (DMSO) | Frequently used as a solvent for NMR spectroscopy and for preparing stock solutions of quinazoline derivatives, suggesting good solubility.[5][6] It is a strong, aprotic solvent capable of dissolving a wide range of organic compounds.[7] |

| Ethanol (EtOH) | Utilized as a reaction solvent for the synthesis of 2,4-diaminoquinazoline derivatives, indicating at least moderate solubility, particularly at elevated temperatures.[8][9] |

| Dimethylformamide (DMF) | Employed in combination with ethanol as a solvent system for the synthesis of certain 2,4-diaminoquinazolines, suggesting it can be a useful co-solvent to achieve dissolution.[8][9] |

| Methanol (MeOH) | While not as commonly cited for this specific scaffold in the retrieved literature, methanol is a polar protic solvent that can be expected to have some solvating power for this compound. |

| Water | As with many small organic molecules of this nature, aqueous solubility is expected to be low. For ionizable compounds, solubility can be pH-dependent. |

Experimental Protocols for Solubility Determination

Given the absence of comprehensive quantitative data, researchers will need to determine the solubility of this compound experimentally. The following are detailed protocols for two standard methods: the Shake-Flask method for thermodynamic solubility and the Kinetic Solubility Assay using DMSO.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[10][11]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile)

-

Stoppered flasks or vials

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a stoppered flask. The presence of undissolved solid is essential to ensure saturation.[10]

-

Seal the flasks and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[4][12]

-

After incubation, allow the flasks to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. To separate any remaining undissolved solid, either centrifuge the sample at high speed or filter it through a syringe filter.[13]

-

Quantify the concentration of this compound in the clear supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.[4][13]

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of a compound when it is rapidly precipitated from a high-concentration stock solution in DMSO.[3][14]

Objective: To determine the concentration at which this compound precipitates out of an aqueous buffer when added from a DMSO stock solution.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

96-well microtiter plates

-

Nephelometer or UV spectrophotometer

-

Multi-screen solubility filter plates (optional)

Procedure:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or 20 mM).[14][15]

-

In a 96-well plate, add a small volume (e.g., 2-5 µL) of the DMSO stock solution to a larger volume of the aqueous buffer (e.g., 98-195 µL) to achieve a range of final compound concentrations.[14]

-

Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37 °C) for a set period (e.g., 1-2 hours).[14]

-

Determine the point of precipitation. This can be done by:

Visualizing Experimental Workflows and Biological Context

To further aid researchers, the following diagrams, generated using Graphviz, illustrate the workflow for solubility determination and a potential signaling pathway in which this compound may be involved, given the known targets of similar quinazoline-based molecules.

Caption: Workflow for solubility determination.

Caption: Potential EGFR signaling pathway inhibition.

Conclusion

While direct quantitative solubility data for this compound remains elusive in published literature, this guide provides researchers with the necessary qualitative context and, more importantly, detailed experimental protocols to determine this critical parameter. The provided workflows and the illustrative signaling pathway offer a practical framework for incorporating this compound into drug discovery pipelines. Accurate solubility determination is a cornerstone of preclinical research, and the methodologies outlined herein will empower scientists to generate reliable and reproducible data for this compound and other novel chemical entities.

References

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. charnwooddiscovery.com [charnwooddiscovery.com]

- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. ingentaconnect.com [ingentaconnect.com]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. enamine.net [enamine.net]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of 5-Bromoquinazoline-2,4-diamine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Bromoquinazoline-2,4-diamine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectroscopic data in the public domain, this document presents a combination of predicted spectroscopic data for this compound and experimental data for a structurally related analogue, 6-Bromoquinazoline-2,4(1H,3H)-dione. Detailed, generalized protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the characterization of this and similar compounds.

Predicted Spectroscopic Data for this compound

In the absence of publicly available experimental spectra, computational predictions offer valuable insights into the expected spectroscopic characteristics of this compound. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 8.2 | d | 1H | H-6 |

| ~7.4 - 7.7 | t | 1H | H-7 |

| ~7.1 - 7.4 | d | 1H | H-8 |

| ~6.0 - 7.0 (broad) | s | 2H | C2-NH₂ |

| ~5.0 - 6.0 (broad) | s | 2H | C4-NH₂ |

Note: Predicted chemical shifts are estimates and may vary from experimental values. The broadness of the amine proton signals is expected due to quadrupole broadening and potential hydrogen exchange.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | C4 |

| ~155 - 160 | C2 |

| ~150 - 155 | C8a |

| ~135 - 140 | C7 |

| ~125 - 130 | C5 |

| ~120 - 125 | C6 |

| ~115 - 120 | C8 |

| ~110 - 115 | C4a |

Note: These are predicted values and should be confirmed by experimental data.

Experimental Spectroscopic Data for a Structural Analogue: 6-Bromoquinazoline-2,4(1H,3H)-dione

To provide a contextual reference, the following tables present published experimental data for 6-Bromoquinazoline-2,4(1H,3H)-dione. It is crucial to note the structural differences: the position of the bromine atom is at C6 instead of C5, and the functional groups at C2 and C4 are carbonyls (dione) instead of amines (diamine).

Table 3: Experimental ¹H NMR Data for 6-Bromoquinazoline-2,4(1H,3H)-dione

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 11.43 | br s | - | 1H | N-H |

| 11.26 | br s | - | 1H | N-H |

| 7.93 | s | - | 1H | H-5 |

| 7.78 | d | 8.0 | 1H | H-7 |

| 7.11 | d | 8.0 | 1H | H-8 |

Solvent: DMSO-d₆

Table 4: Experimental ¹³C NMR Data for 6-Bromoquinazoline-2,4(1H,3H)-dione

| Chemical Shift (δ) ppm | Assignment |

| 161.7 | C=O |

| 150.0 | C=O |

| 140.1 | C-Ar |

| 137.5 | C-Ar |

| 128.9 | C-Ar |

| 117.8 | C-Ar |

| 116.2 | C-Ar |

| 113.8 | C-Ar (C-Br) |

Solvent: DMSO-d₆

Table 5: Mass Spectrometry Data for 6-Bromoquinazoline-2,4(1H,3H)-dione

| m/z (calculated) | m/z (found) | Ion |

| 240.9607 | 240.9602 | [M+H]⁺ |

Ionization Method: ESI-HRMS

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a standard 30° or 45° pulse angle.

-

Set a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220 ppm.

-

A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Compress the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ion source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The expected monoisotopic mass for C₈H₇BrN₄ is approximately 237.985 g/mol .

-

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern if tandem MS (MS/MS) is performed to gain further structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

X-ray Crystal Structure of 5-Bromoquinazoline-2,4-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 5-Bromoquinazoline-2,4-diamine, a heterocyclic compound of interest in medicinal chemistry. While a specific X-ray crystal structure for this exact molecule is not publicly available at the time of this writing, this document compiles crucial information on its synthesis, potential biological activities, and structural data from closely related analogs. The guide aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the quinazoline scaffold.

Structural Elucidation: The Quest for a Crystal Structure

An exhaustive search of crystallographic databases and scientific literature did not yield a publicly available X-ray crystal structure for this compound. The absence of this specific data highlights an opportunity for further research to elucidate its precise three-dimensional arrangement, which would be invaluable for structure-based drug design.

To provide a contextual understanding of the structural characteristics of related compounds, the following table summarizes the crystallographic data for a similar brominated quinazoline derivative, 3-(4-Bromophenyl)quinazolin-4(3H)-one.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 3-(4-Bromophenyl)quinazolin-4(3H)-one | C₁₄H₉BrN₂O | Monoclinic | P2₁/c | a = 16.961(3) Å, b = 3.9530(8) Å, c = 17.698(3) Å, β = 93.168(11)° | [1] |

Synthesis of 2,4-Diaminoquinazoline Derivatives

The synthesis of 2,4-diaminoquinazolines typically involves a multi-step process starting from appropriately substituted anthranilic acids or benzonitriles. A general and adaptable synthetic route is outlined below.

Experimental Protocol: General Synthesis of 2,4-Diaminoquinazolines

A versatile method for the synthesis of 2,4-diaminoquinazoline derivatives involves the use of 2,4-dichloroquinazoline as a key intermediate.[2] This intermediate can be prepared from the commercially available quinazoline-2,4(1H,3H)-dione.[2]

-

Chlorination of Quinazoline-2,4(1H,3H)-dione: Quinazoline-2,4(1H,3H)-dione is refluxed with phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylaniline to yield 2,4-dichloroquinazoline.[2]

-

Sequential Nucleophilic Substitution: The 2,4-dichloroquinazoline is then subjected to sequential nucleophilic substitution reactions.

-

Step 1: The more reactive chlorine atom at the 4-position is first displaced by reacting with a primary or secondary amine (e.g., 4-fluorobenzylamine) in a suitable solvent like tetrahydrofuran (THF) at room temperature.[2]

-

Step 2: The second chlorine atom at the 2-position is subsequently displaced by another amine (e.g., piperidine) in a solvent such as isopropanol under reflux conditions to afford the desired N²,N⁴-disubstituted 2,4-diaminoquinazoline.[2]

-

To synthesize the target compound, This compound , one would start with the corresponding 5-bromoanthranilic acid.

Proposed Synthesis of this compound

-

Formation of 6-Bromoquinazoline-2,4(1H,3H)-dione: 5-Bromoanthranilic acid can be treated with urea or potassium cyanate to form 6-bromoquinazoline-2,4(1H,3H)-dione.

-

Chlorination: The resulting dione is then chlorinated using phosphorus oxychloride to yield 6-bromo-2,4-dichloroquinazoline.

-

Amination: Finally, the dichloro intermediate is treated with ammonia or a protected form of ammonia to introduce the amino groups at positions 2 and 4, yielding this compound.

The following diagram illustrates a generalized synthetic workflow for 2,4-diaminoquinazoline derivatives.

Caption: Generalized synthetic workflow for 2,4-diaminoquinazoline derivatives.

Biological Activity and Potential Signaling Pathways

Quinazoline derivatives are a well-established class of compounds with a broad spectrum of biological activities. The 2,4-diaminoquinazoline scaffold, in particular, is a privileged structure in medicinal chemistry, with derivatives exhibiting potential as anticancer, antibacterial, and antiviral agents.[3][4][5][6]

Anticancer Activity

Many 2,4-diaminoquinazoline derivatives exert their antitumor effects by inhibiting key enzymes involved in cancer cell proliferation and survival.[3] One of the primary mechanisms is the inhibition of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR).[3] Additionally, some derivatives act as dihydrofolate reductase (DHFR) inhibitors, disrupting the synthesis of nucleic acids and leading to cell death.[3][4] The DNA binding affinity of these compounds has also been correlated with their anticancer properties.[3][7]

Antibacterial and Antiviral Activity

The 2,4-diaminoquinazoline core has been explored for the development of novel antibacterial agents, showing activity against multidrug-resistant strains of bacteria like Staphylococcus aureus.[5] Furthermore, recent studies have identified 2,4-diaminoquinazoline derivatives as potent inhibitors of Chikungunya and Ross River viruses.[6]

Potential Signaling Pathway: Dihydrofolate Reductase (DHFR) Inhibition

A plausible mechanism of action for some 2,4-diaminoquinazolines is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to cell death. This pathway is a validated target for both anticancer and antibacterial therapies.

The following diagram illustrates the role of DHFR in the folate pathway and its inhibition by 2,4-diaminoquinazoline derivatives.

References

- 1. 3-(4-Bromophenyl)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Antifolate and antibacterial activities of 5-substituted 2,4-diaminoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Guide for 5-Bromoquinazoline-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Bromoquinazoline-2,4-diamine, a key heterocyclic building block in medicinal chemistry and drug discovery. The guide details its commercial availability, physicochemical properties, a representative synthesis protocol, and its application in the development of targeted therapeutics, particularly kinase inhibitors.

Commercial Availability

This compound (CAS No. 119584-75-7) is available from a range of commercial chemical suppliers. The table below summarizes key information from some of these suppliers to facilitate procurement for research and development purposes.

| Supplier | Product Number | Purity | Available Quantities | Additional Information |

| Aladdin Scientific | B178547-100mg | ≥97% | 100 mg | - |

| Sigma-Aldrich (Chemcia Scientific, LLC) | C12H316CEFB7 | 97% | 500 mg, 1 g, 5 g | Light Yellow Solid, Storage Temp: 0-5°C[1] |

| P&S Chemicals | - | - | Inquiry-based | Synonyms: Aids007476, Aids-007476, 2,4-Quinazolinediamine, 5-bromo-[2] |

| Vertex AI Search Result | - | - | 100 mg | Molecular Formula: C8H7N4Br, Molecular Weight: 239.07[3] |

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 119584-75-7 | [3] |

| Molecular Formula | C₈H₇BrN₄ | [3] |

| Molecular Weight | 239.07 g/mol | [3] |

| Appearance | Light Yellow Solid | [1] |

Synthesis of this compound

A common and effective strategy for the synthesis of this compound involves the cyclocondensation of 2-amino-6-bromobenzonitrile with guanidine. This method directly yields the desired 2,4-diamino-5-bromoquinazoline scaffold.

Experimental Protocol: Cyclocondensation of 2-amino-6-bromobenzonitrile with Guanidine

Materials:

-

2-amino-6-bromobenzonitrile

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Ethanol

-

N,N-Dimethylacetamide (DMAc)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus

Procedure:

-

Preparation of Guanidine Free Base: In a round-bottom flask, dissolve guanidine hydrochloride in ethanol. Add a stoichiometric equivalent of sodium ethoxide to the solution to generate the guanidine free base. Stir the mixture at room temperature for 1 hour.

-

Reaction Setup: To the flask containing the guanidine solution, add 2-amino-6-bromobenzonitrile and N,N-Dimethylacetamide (DMAc) as the solvent.

-

Cyclization: Heat the reaction mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water to precipitate the crude product.

-

Purification: Collect the precipitate by filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application in Kinase Inhibitor Synthesis

The 2,4-diaminoquinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors. The bromine atom at the 5-position of this compound serves as a versatile handle for introducing further structural diversity through cross-coupling reactions, enabling the synthesis of potent and selective kinase inhibitors. A common synthetic strategy involves the initial conversion of the diaminoquinazoline to a dihaloquinazoline, followed by sequential nucleophilic aromatic substitution reactions.

Experimental Protocol: Synthesis of a Hypothetical 5-Bromo-Substituted Kinase Inhibitor

This protocol outlines a general procedure for the synthesis of a kinase inhibitor starting from 5-Bromoquinazoline-2,4-dione, an intermediate readily accessible from 5-bromoanthranilic acid.

Step 1: Synthesis of 5-Bromo-2,4-dichloroquinazoline

-

Chlorination: In a round-bottom flask equipped with a reflux condenser, suspend 5-Bromoquinazoline-2,4-dione in phosphorus oxychloride (POCl₃). Add a catalytic amount of N,N-dimethylaniline.

-

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice.

-

Purification: Collect the precipitated 5-Bromo-2,4-dichloroquinazoline by filtration, wash with water, and dry.

Step 2: Sequential Amination to Synthesize the Kinase Inhibitor

-

First Amination (C4-position): Dissolve 5-Bromo-2,4-dichloroquinazoline in a suitable solvent such as isopropanol. Add the desired amine (e.g., a substituted aniline) and a base like diisopropylethylamine (DIPEA). Stir the reaction at room temperature or with gentle heating. The chlorine at the C4 position is generally more reactive and will be substituted first.

-

Second Amination (C2-position): After the first substitution is complete, add the second amine to the reaction mixture. This step may require more forcing conditions, such as heating at a higher temperature, to substitute the less reactive chlorine at the C2 position.

-

Work-up and Purification: Upon completion of the second amination, cool the reaction mixture and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Signaling Pathways and Therapeutic Rationale

Quinazoline-based compounds, including derivatives of this compound, have been extensively investigated as inhibitors of various protein kinases that are implicated in cancer and other diseases. These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer.

For example, many 2,4-diaminoquinazoline derivatives are designed to target the ATP-binding site of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR). By blocking the activity of these kinases, the downstream signaling cascades that promote tumor growth are inhibited, leading to cell cycle arrest and apoptosis. The development of such targeted therapies represents a significant advancement in personalized medicine.

References

CAS number and molecular formula for 5-Bromoquinazoline-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromoquinazoline-2,4-diamine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, plausible synthetic routes, known biological activities, and detailed experimental protocols for its evaluation.

Chemical and Physical Properties

This compound is a quinazoline derivative with a bromine substituent at the 5th position. The core structure, 2,4-diaminoquinazoline, is a known pharmacophore found in various biologically active molecules.[1]

| Property | Value | Source |

| CAS Number | 119584-75-7 | [2][3][4][5] |

| Molecular Formula | C₈H₇BrN₄ | [2][3][4][5] |

| Molecular Weight | 239.07 g/mol | [2][3][5] |

| IUPAC Name | This compound | [5] |

| Synonyms | 2,4-Quinazolinediamine, 5-bromo-; 5-Bromo-2,4-quinazolinediamine | [4][5] |

Synthesis

A common strategy involves the use of a substituted 2-aminobenzonitrile, which undergoes cyclization with a source of the C2-N3-C4-N fragment, such as guanidine.

Biological Activity

Quinazoline derivatives are recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[9][10][11] The 2,4-diaminoquinazoline core, in particular, has been identified as a key pharmacophore in the development of therapeutic agents.

Anticancer Activity and Wnt Signaling Inhibition

Recent studies have highlighted the role of 2,4-diaminoquinazoline as an inhibitor of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, including gastric cancer. Aberrant activation of this pathway is associated with tumor progression and metastasis. 2,4-diaminoquinazoline has been shown to selectively inhibit Lymphoid Enhancer-Binding Factor 1 (Lef1), a key transcription factor in the Wnt pathway. This inhibition leads to the suppression of Wnt target genes, resulting in the induction of apoptosis and the inhibition of cancer cell growth, migration, and invasion.

DNA-Binding Affinity

Some 2,4-diaminoquinazoline derivatives have demonstrated an affinity for binding with DNA, suggesting a potential mechanism of action for their antitumor effects that involves the inhibition of replicative enzymes and DNA repair systems.[12]

Antimalarial Activity

Derivatives of 2,4-diaminoquinazoline have also been investigated for their antimalarial properties. These compounds have shown efficacy against Plasmodium species, the causative agents of malaria.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[13][14][15][16]

Materials:

-

96-well microtiter plates

-

Cell culture medium

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Treat the cells with serial dilutions of the test compound and incubate for the desired exposure time (e.g., 48 or 72 hours). Include vehicle-treated and untreated control wells.

-

Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

DNA-Binding Assay (Colorimetric)

This assay quantifies the binding of a protein (e.g., a transcription factor) to a specific DNA sequence.[17][18][19][20][21]

Materials:

-

Streptavidin-coated 96-well plates

-

Biotinylated double-stranded DNA oligonucleotides containing the consensus binding sequence

-

Nuclear protein extract

-

Primary antibody specific to the DNA-binding protein of interest

-

HRP-conjugated secondary antibody

-

Developing solution (e.g., TMB)

-

Stop solution

-

Wash buffer

-

Microplate reader

Procedure:

-

Incubate the biotinylated DNA oligonucleotides with the nuclear extract in a binding buffer to allow for the formation of protein-DNA complexes.

-

Transfer the mixture to the streptavidin-coated wells and incubate to allow for the capture of the biotinylated DNA.

-

Wash the wells to remove unbound proteins.

-

Add the primary antibody and incubate.

-

Wash the wells and add the HRP-conjugated secondary antibody, followed by incubation.

-

Wash the wells and add the developing solution. Stop the reaction with the stop solution.

-

Measure the absorbance at the appropriate wavelength. The signal intensity is proportional to the amount of protein bound to the DNA.

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.[22][23][24]

Materials:

-

Immunocompromised mice (e.g., athymic nude or NSG mice)

-

Human cancer cell line

-

Cell culture medium and reagents

-

Matrigel (optional)

-

Test compound formulation

-

Calipers for tumor measurement

Procedure:

-

Harvest cancer cells during their exponential growth phase and resuspend them in a suitable medium, optionally mixed with Matrigel.

-

Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

-

Monitor the mice for tumor formation. Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer the test compound and vehicle control according to the predetermined dosing schedule and route.

-

Measure tumor volume using calipers at regular intervals.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This fluorescence-based assay is used to determine the efficacy of compounds against Plasmodium falciparum.[25][26][27][28][29]

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Human erythrocytes

-

Complete culture medium

-

96-well plates

-

SYBR Green I lysis buffer

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in a 96-well plate.

-

Add the synchronized parasite culture (at a specific parasitemia and hematocrit) to each well.

-

Incubate the plates for 72 hours under appropriate conditions (37°C, 5% CO₂, 5% O₂).

-

After incubation, add SYBR Green I lysis buffer to each well and incubate in the dark to allow for cell lysis and DNA staining.

-

Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).

-

Calculate the parasite growth inhibition and determine the IC₅₀ value.

Quantitative Data Summary

The following table summarizes representative quantitative data for the biological activity of certain 2,4-diaminoquinazoline derivatives, as reported in the literature. It is important to note that these values are for related compounds and not specifically for this compound.

| Compound Class | Biological Activity | Cell Line/Target | IC₅₀ | Source |

| 2,4-diaminoquinazolines | Anticancer | MCF-7, HCT-116, HePG-2, HFB4 | 9.1–12.0 µg/ml | [12] |

| 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline | Anticancer | U373, U87 glioblastoma | Micromolar concentrations | [30] |

| EGF-conjugated quinazoline | Anticancer | Glioblastoma cells | 813 +/- 139 nM | [30] |

References

- 1. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]

- 2. calpaclab.com [calpaclab.com]

- 3. scbt.com [scbt.com]

- 4. pschemicals.com [pschemicals.com]

- 5. 2,4-Quinazolinediamine, 5-bromo- | C8H7BrN4 | CID 198709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biolmolchem.com [biolmolchem.com]

- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. MTT assay overview | Abcam [abcam.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. atcc.org [atcc.org]

- 17. takara.co.kr [takara.co.kr]

- 18. A Quantitative Assay to Study Protein:DNA Interactions, Discover Transcriptional Regulators of Gene Expression, and Identify Novel Anti-tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. med.upenn.edu [med.upenn.edu]

- 20. content.abcam.com [content.abcam.com]

- 21. m.youtube.com [m.youtube.com]

- 22. benchchem.com [benchchem.com]

- 23. BiTE® Xenograft Protocol [protocols.io]

- 24. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. mmv.org [mmv.org]

- 28. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 29. iddo.org [iddo.org]

- 30. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Quinazoline-2,4-diamine Derivatives

Abstract: The quinazoline scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for the broad spectrum of pharmacological activities its derivatives possess. This technical guide provides an in-depth review of the biological activities of quinazoline-2,4-diamine derivatives, with a primary focus on their role as anticancer agents through the inhibition of key receptor tyrosine kinases. Additionally, this document explores their antimicrobial and antimalarial potential. It includes a comprehensive summary of quantitative biological data, detailed experimental protocols for key assays, and visual diagrams of critical signaling pathways and workflows to support researchers, scientists, and drug development professionals in this field.

Introduction

Quinazoline, a bicyclic heterocyclic compound composed of a benzene ring fused to a pyrimidine ring, is considered a "privileged structure" in drug discovery.[1][2] This scaffold is a fundamental building block for a multitude of synthetic compounds and over 200 naturally occurring alkaloids.[3] Derivatives of quinazoline, particularly the quinazoline-2,4-diamine core, exhibit a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial properties.[1][3][4][5] Their therapeutic success is largely attributed to their ability to function as highly potent and selective inhibitors of various enzymes, most notably protein kinases.[6]

Anticancer Activity

The most extensively studied application of quinazoline-2,4-diamine derivatives is in oncology. Their primary mechanism of action involves the inhibition of receptor tyrosine kinases (RTKs), which are crucial regulators of cellular processes like proliferation, differentiation, and survival.[7][8] Dysregulation of RTK signaling is a hallmark of many cancers.[7]

Mechanism of Action: Kinase Inhibition

Quinazoline derivatives typically function as ATP-competitive inhibitors.[9][10] They occupy the ATP-binding pocket within the kinase domain of RTKs, preventing the phosphorylation and subsequent activation of downstream signaling pathways that drive tumor growth and survival.[6] Two of the most significant targets are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).

EGFR is a key member of the ErbB family of RTKs that, upon binding to ligands like EGF or TGF-α, dimerizes and activates its intrinsic tyrosine kinase, leading to autophosphorylation.[9][11] This initiates several downstream cascades, including the Ras-Raf-MEK-MAPK and PI3K-Akt-mTOR pathways, which promote cell proliferation and inhibit apoptosis.[11] Overexpression or activating mutations of EGFR are common in various solid tumors, making it a prime target for cancer therapy.[3][7] First-generation EGFR inhibitors, such as gefitinib and erlotinib, are quinazoline-based drugs that have been approved for treating non-small-cell lung cancer (NSCLC).[11][12] However, clinical resistance often emerges, primarily through mutations like T790M, which has spurred the development of subsequent generations of inhibitors.[7][12]

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[13] Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are the main mediators of this process.[10][14] The binding of VEGF to VEGFR-2 triggers receptor dimerization, tyrosine kinase activation, and the initiation of downstream signaling, notably through the Akt/mTOR/p70s6k pathway, which promotes endothelial cell proliferation, migration, and survival.[14] Inhibiting the VEGFR-2 signaling cascade is a validated anti-angiogenic strategy in cancer therapy.[15][16] Many quinazoline derivatives have been developed as potent VEGFR-2 inhibitors, with some, like Vandetanib, designed as dual inhibitors targeting both EGFR and VEGFR-2 to achieve a broader therapeutic effect.[8][10][17]

Quantitative Analysis of Anticancer Activity

The cytotoxic and kinase inhibitory potential of quinazoline-2,4-diamine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The tables below summarize the reported activities of various derivatives against key cancer cell lines and kinases.

Table 1: Kinase Inhibitory Activity of Quinazoline Derivatives

| Compound/Derivative | Target Kinase | IC₅₀ Value | Reference(s) |

| Erlotinib | EGFR-TK | 1.37 nM | [7] |

| PD 153035 | EGFR | 10-30 nM | [9] |

| ZD 1839 (Gefitinib) | EGFR | 10-30 nM | [9] |

| Compound 23 (quinazolinone) | EGFRL858R/T790M/C797S | 0.2 nM | [12] |

| Compound 11d | VEGFR-2 | 5.49 µM | [14] |

| Compound SQ2 | VEGFR-2 | 0.014 µM | [18] |

| Vandetanib | VEGFR-2 / EGFR | Dual Inhibitor | [10][17] |

| Compound VII | VEGFR-2 | 4.6 µM | [16] |

| Compound VIII | VEGFR-2 | 60.0 nM | [16] |

Table 2: In Vitro Cytotoxicity of Quinazoline Derivatives Against Cancer Cell Lines

| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference(s) |

| Compound 11d | CNE-2 | Nasopharyngeal | 9.3 ± 0.2 | [13] |

| Compound 11d | PC-3 | Prostate | 9.8 ± 0.3 | [13] |

| Compound 11d | SMMC-7721 | Liver | 10.9 ± 0.2 | [13] |

| Compound SQ2 | HT-29 | Colon | 3.38 | [18] |

| Compound SQ2 | COLO-205 | Colon | 10.55 | [18] |

| Quinazoline Schiff base 1 | MCF-7 | Breast | 6.246 | [19] |

| Quinazoline-sulfonamide 4d | MCF-7 | Breast | 2.5 | [19] |

| N-(benzo[d]thiazol-2-yl)...amine | MCF-7 | Breast | 2.49 | [3] |

| Compound 4c | MCF-7 | Breast | 9.0-12.0 | [20] |

| Compound 5b | HCT-116 | Colon | 9.0-12.0 | [20] |

| Compound 3o | A549 | Lung | 4.26 | [21] |

| Compound 3o | HCT116 | Colon | 3.92 | [21] |

| Compound 3o | MCF-7 | Breast | 0.14 | [21] |

| Compound 5d | HepG2 | Liver | 1.94 | [17] |

Antimicrobial and Antimalarial Activities

Beyond cancer, quinazoline-2,4-diamines have demonstrated significant potential as antimicrobial and antimalarial agents.

Antimicrobial Activity

These derivatives have shown activity against a range of bacteria, particularly multi-drug resistant Gram-positive strains like Staphylococcus aureus (MRSA).[22][23] The proposed mechanisms include the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV.[24] Structure-activity relationship (SAR) studies indicate that substitutions at the N2 and N4 positions are critical for antibacterial potency.[22][25]

Table 3: Antimicrobial Activity of Quinazoline-2,4-diamine Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference(s) |

| Compound 6l | S. aureus ATCC25923 | 1.0 µM | [23] |

| Compound 6y | S. aureus USA300 JE2 | 0.02 µM | [23] |

| Compound 13 (quinazolinone) | E. coli | 65 mg/mL | [24] |

| N2,N4-disubstituted series | S. aureus (MDR) | Low micromolar range | [22] |

Antimalarial Activity

Quinazoline derivatives have long been investigated for their antimalarial properties, showing potent activity against Plasmodium species, including drug-resistant strains.[26][27] A primary mechanism is believed to be the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism in the parasite, classifying these compounds as antifolates.[28][29]

Table 4: Antimalarial Activity of Quinazoline-2,4-diamine Derivatives

| Compound/Derivative | Plasmodium Species | Activity Metric | Result | Reference(s) |

| 6,7-dimethoxy-N4-(1-phenylethyl)...amine | P. berghei (rodent) | Suppression Rate | 90.4% (free form) | [26] |

| WR227825 | P. falciparum | IC₅₀ | ~0.01 ng/mL | [28] |

| Acetamide derivative 3a | P. falciparum | IC₅₀ | ~0.01 ng/mL | [28] |

| Acetamide derivative 3a | P. berghei | 100% Curative Dose | 0.625 to 220 mg/kg | [28] |

| 2-Anilino quinazoline series | P. falciparum 3D7 | EC₅₀ | ~0.1 to 2 µM | [27] |

Experimental Protocols

Synthesis of Quinazoline-2,4-diamine Derivatives

The synthesis of these compounds can be achieved through various methods. A common approach involves the nucleophilic aromatic substitution (SNAr) on a dihaloquinazoline precursor.[6][30]

Representative Protocol for Solid-Phase Synthesis: [30]

-

Resin Preparation: A suitable resin (e.g., polystyrene) is functionalized with a primary amine.

-

First Substitution (C4): The amine-functionalized resin is suspended in a solvent like THF. 2,4-dichloroquinazoline and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) are added. The mixture is heated (e.g., 60 °C) to facilitate the selective displacement of the chlorine at the more reactive C4 position, yielding a resin-bound (4-amino-2-chloroquinazolinyl) derivative.

-

Washing: The resin is thoroughly washed with solvents like methanol and dichloromethane to remove excess reagents.

-

Second Substitution (C2): The resin is suspended in a high-boiling solvent (e.g., N,N-dimethylacetamide) with a large excess of the second desired amine. The suspension is heated to a higher temperature (e.g., 135-140 °C) for several hours to drive the substitution at the less reactive C2 position.

-

Final Washing: The resin is washed again as in step 3.

-

Cleavage: The final quinazoline-2,4-diamine product is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA), often with a scavenger like triethylsilane.

In Vitro Cytotoxicity Assays

Evaluating the cytotoxic effect of novel compounds on cancer cell lines is a fundamental step. The MTT, SRB, and LDH assays are commonly employed colorimetric methods.[19]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol: [19][31]

-

Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the quinazoline derivative (typically in a logarithmic series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Kinase Inhibition Assay

An ELISA-based assay is often used to measure the direct inhibitory effect of a compound on a specific kinase like VEGFR-2.[14][18]

VEGFR-2 Tyrosine Kinase Assay Protocol: [14]

-

Coating: Coat a 96-well plate with a substrate for the kinase (e.g., poly(Glu, Tyr) 4:1) and incubate overnight.

-

Kinase Reaction: Add the VEGFR-2 enzyme, ATP, and various concentrations of the quinazoline derivative to the wells. Include a positive control (a known inhibitor like SU6668) and a negative control (vehicle). Incubate to allow the phosphorylation reaction to occur.

-

Detection: Wash the plate to remove non-bound reagents. Add an anti-phosphotyrosine antibody conjugated to an enzyme like horseradish peroxidase (HRP).

-

Signal Development: After another washing step, add a chromogenic HRP substrate (e.g., TMB). The color development is proportional to the amount of phosphorylated substrate.

-

Measurement: Stop the reaction with an acid solution and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Summary

SAR studies have revealed key structural features that govern the biological activity of quinazoline derivatives.

-

Position 4: A 4-anilino substitution is a classic feature for EGFR and VEGFR inhibition.[2][6] The nature of the aniline substituent is critical for potency and selectivity.

-

Positions 6 and 7: Substitution on the benzene ring of the quinazoline core, particularly at positions 6 and 7, with small, electron-donating groups (e.g., methoxy) or halogens often enhances anticancer activity.[1][3]

-

Position 2: The group at position 2 significantly influences the spectrum of activity. An amino group is a defining feature of the quinazoline-2,4-diamine class, and further substitution on this amine can modulate antimicrobial and antimalarial potency.[2][22]

Conclusion

Quinazoline-2,4-diamine derivatives represent a highly versatile and pharmacologically significant class of compounds. Their established success as potent inhibitors of receptor tyrosine kinases has cemented their role in modern oncology, leading to several FDA-approved drugs. Furthermore, their demonstrated efficacy against challenging microbial and malarial pathogens highlights their broad therapeutic potential. The continued exploration of this scaffold, guided by detailed structure-activity relationship studies and mechanism-of-action investigations, promises to yield novel therapeutic agents with improved potency, selectivity, and resistance profiles for a wide range of diseases. This guide provides a foundational resource for professionals engaged in the ongoing research and development of these promising molecules.

References

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpbs.com [ijpbs.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). | Semantic Scholar [semanticscholar.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) | MDPI [mdpi.com]

- 24. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity [mdpi.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. journals.asm.org [journals.asm.org]

- 29. Antileishmanial activities of 2,4-diaminoquinazoline putative dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Synthesis of 2,4-Diaminoquinazolines

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diaminoquinazoline core is a privileged scaffold in medicinal chemistry, forming the central structure of numerous therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, most notably as inhibitors of key enzymes in cancer and microbial pathogenesis, such as dihydrofolate reductase (DHFR) and epidermal growth factor receptor (EGFR). This technical guide provides an in-depth overview of the historical and modern synthetic methodologies employed to construct this vital heterocyclic system, presenting key experimental protocols, quantitative data, and diagrammatic representations of synthetic and biological pathways.

I. Foundational Synthetic Strategies: From Classical Reactions to Modern Innovations

The synthesis of the quinazoline ring system dates back to the 19th century, with early methods focusing on the construction of the core structure. The specific elaboration to the 2,4-diamino substitution pattern gained significant traction with the discovery of its potent biological activities. Historically, the approaches can be broadly categorized into methods that build the quinazoline core with subsequent amination, and those that construct the diamino-substituted ring in a more direct fashion.

The Niementowski Synthesis and its Adaptation

One of the earliest methods for quinazoline synthesis is the Niementowski reaction, first reported in 1895, which involves the condensation of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines.[1] While the classical Niementowski synthesis directly yields a quinazolinone, it serves as a crucial historical precursor. To arrive at 2,4-diaminoquinazolines, the resulting 4-oxoquinazoline would require further chemical modifications, such as chlorination followed by amination.

Modern advancements have utilized microwave irradiation to significantly accelerate the Niementowski reaction, reducing reaction times from hours to minutes and often improving yields.[2] For instance, the reaction of anthranilic acids with formamide under microwave conditions using solid supports like montmorillonite K-10 has proven effective.[2][3]

The 2,4-Dichloroquinazoline Intermediate: A Cornerstone of 2,4-Diaminoquinazoline Synthesis

A pivotal and widely adopted strategy for the synthesis of 2,4-diaminoquinazolines involves the use of a 2,4-dichloroquinazoline intermediate. This approach offers a versatile platform for the sequential and regioselective introduction of different amino groups at the C4 and C2 positions.

The synthesis of the 2,4-dichloroquinazoline intermediate typically begins with quinazoline-2,4(1H,3H)-dione, which can be prepared from anthranilic acid. The dione is then chlorinated using reagents like phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline, under reflux conditions.[4]

The subsequent nucleophilic aromatic substitution (SNAr) reactions are generally regioselective. The chlorine at the 4-position is more reactive and can be displaced by an amine under milder conditions (e.g., room temperature or gentle heating). The second amination at the 2-position then requires more forcing conditions, such as higher temperatures.[5] This differential reactivity allows for the synthesis of unsymmetrically substituted 2,4-diaminoquinazolines. Dioxane is a commonly used solvent for these reactions due to its high boiling point and ability to dissolve quinazolines.[5]

Step 1: Synthesis of 2,4-Dichloroquinazoline A suspension of quinazoline-2,4(1H,3H)-dione in phosphorus oxychloride is treated with N,N-dimethylaniline. The mixture is heated at reflux for several hours. After cooling, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a base (e.g., ammonia or sodium bicarbonate). The resulting precipitate is filtered, washed with water, and dried to afford 2,4-dichloroquinazoline.

Step 2: Sequential Amination To a solution of 2,4-dichloroquinazoline in a suitable solvent such as isopropanol or dioxane, the first amine is added, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete (monitored by TLC). The intermediate 2-chloro-4-aminoquinazoline can be isolated or used directly. The second amine is then added, and the reaction mixture is heated to reflux for several hours. After cooling, the product is isolated by filtration or extraction and purified by crystallization or column chromatography.

Copper-Catalyzed Synthesis: A Modern Approach

In recent years, copper-catalyzed methods, reminiscent of the Ullmann condensation, have emerged as powerful tools for the synthesis of 2,4-diaminoquinazolines. These methods often offer milder reaction conditions and broader substrate scope compared to traditional approaches.

One such method involves the copper-catalyzed reaction of substituted 2-bromobenzonitriles with guanidine.[6] This approach directly constructs the 2,4-diaminoquinazoline core in a single step. The reaction is typically carried out in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI), a ligand, and a base.

A mixture of the substituted 2-bromobenzonitrile, guanidine hydrochloride, a copper(I) salt (e.g., CuI), a ligand (e.g., N,N'-dimethylethylenediamine), and a base (e.g., potassium carbonate) in a solvent such as DMF is heated at a specified temperature (e.g., 80-120 °C) for several hours under an inert atmosphere. After completion of the reaction, the mixture is cooled, diluted with water, and extracted with an organic solvent. The product is then purified by column chromatography.

Solid-Phase Synthesis for Library Generation

The advent of combinatorial chemistry has led to the development of solid-phase synthesis methods for generating libraries of 2,4-diaminoquinazolines for high-throughput screening.[7][8] These methods typically involve attaching a building block to a solid support, carrying out the synthesis on the resin, and then cleaving the final product.

A common approach utilizes a support-bound amine which reacts with a 2,4-dichloroquinazoline.[7][8] The second chlorine is then displaced by another amine in solution. Finally, the desired 2,4-diaminoquinazoline is cleaved from the resin, often using an acid such as trifluoroacetic acid (TFA). This methodology allows for the rapid generation of a diverse range of analogs by varying the amines used in the two substitution steps.

-

Resin Functionalization: A suitable resin (e.g., Rink amide resin) is functionalized with an amine.

-

First SNAr Reaction: The resin-bound amine is reacted with an excess of a 2,4-dichloroquinazoline in a suitable solvent (e.g., NMP) with a base (e.g., DIEA) at elevated temperature.

-

Second SNAr Reaction: The resulting resin is washed and then treated with a solution of a second amine, often at a higher temperature, to displace the remaining chlorine atom.

-

Cleavage: The resin is washed thoroughly and then treated with a cleavage cocktail (e.g., 95% TFA in water) to release the final 2,4-diaminoquinazoline product into solution.

-

Purification: The cleavage solution is collected, and the solvent is evaporated. The crude product is then purified, typically by preparative HPLC.

II. Quantitative Data on Synthetic Methods

The efficiency of the various synthetic methods for 2,4-diaminoquinazolines can be compared based on reported yields and reaction conditions. The following table summarizes representative quantitative data from the literature.

| Method | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield (%) | Reference |

| Sequential Amination | 2,4-dichloroquinazoline, various amines | Dioxane, reflux | 24 h | 45-48 | [9] |

| Copper-Catalyzed Cyclization | 2-bromobenzonitriles, guanidine | CuI, ligand, K₂CO₃, 80 °C | 12 h | Good | [6] |

| Solid-Phase Synthesis | Resin-bound amine, 6,7-dimethoxy-2,4-dichloroquinazoline | NMP, DIEA; TFA cleavage | Multi-step | Good | [7][8] |

| Microwave-Assisted Niementowski | Anthranilic acids, formamide | Montmorillonite K-10, microwave, solvent-free | 4 min | Good | [2][3] |

| Cascade Reductive Cyclization | Methyl N-cyano-2-nitrobenzimidates, amines | Fe/HCl | - | High | [4] |

III. Biological Significance and Signaling Pathways

2,4-Diaminoquinazolines owe their therapeutic importance to their ability to mimic endogenous molecules and inhibit the function of key enzymes. Two of the most significant targets are Dihydrofolate Reductase (DHFR) and Epidermal Growth Factor Receptor (EGFR).

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines and thymidylate, which are necessary for DNA replication and cell division. 2,4-Diaminoquinazolines, acting as folate antagonists, bind to the active site of DHFR with high affinity, preventing the binding of the natural substrate and thereby inhibiting DNA synthesis. This mechanism is the basis for their use as anticancer and antimicrobial agents.[10][11][12]

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[13] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. 4-Anilinoquinazoline derivatives, a subset of 2,4-diaminoquinazolines, have been developed as potent EGFR inhibitors. They compete with ATP for binding to the kinase domain of EGFR, thereby preventing its autophosphorylation and the activation of downstream signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways. This inhibition ultimately leads to a reduction in tumor cell proliferation and survival.[14][15]

IV. Conclusion

The synthesis of 2,4-diaminoquinazolines has evolved significantly from early, often harsh, classical methods to more sophisticated and efficient modern techniques. The development of the 2,4-dichloroquinazoline intermediate pathway has been a cornerstone in the field, providing a versatile and reliable route to a vast array of derivatives. More recent innovations, including copper-catalyzed reactions, solid-phase synthesis, and microwave-assisted methods, have further expanded the synthetic chemist's toolkit, enabling faster and more efficient access to these important molecules. The continued interest in 2,4-diaminoquinazolines as potent therapeutic agents will undoubtedly drive further innovation in their synthesis, leading to the discovery of new and more effective drugs.

References

- 1. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 4. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Solid-phase synthesis of 2,4-diaminoquinazoline libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Antifolate and antibacterial activities of 5-substituted 2,4-diaminoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and evaluation of 2,4-diaminoquinazolines as inhibitors of trypanosomal and leishmanial dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

Potential Therapeutic Targets of 5-Bromoquinazoline-2,4-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline-2,4-diamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs. Its derivatives have demonstrated a wide spectrum of biological activities, most notably in oncology and infectious diseases. This technical guide consolidates the existing research on close analogs of 5-Bromoquinazoline-2,4-diamine to delineate its potential therapeutic targets. While direct studies on this specific compound are limited, a comprehensive analysis of related structures strongly suggests its potential as a potent inhibitor of several key protein kinases involved in cancer progression, such as EGFR and VEGFR-2, and as a potential antiviral or antimalarial agent. This document provides a detailed overview of these potential targets, summarizes quantitative data from related compounds, outlines relevant experimental protocols, and visualizes key signaling pathways to guide future research and drug development efforts.

Introduction: The Quinazoline Scaffold

The quinazoline ring system, particularly the 2,4-diaminoquinazoline core, is a cornerstone in the development of targeted therapies.[1][2] These compounds are recognized for their ability to mimic the adenine moiety of ATP, enabling them to act as competitive inhibitors in the ATP-binding pocket of numerous protein kinases.[3] This mechanism is central to their success as anticancer agents.[4][5] Several quinazoline-based drugs, including gefitinib, erlotinib, and lapatinib, are FDA-approved kinase inhibitors for cancer treatment.[5][6] Beyond oncology, this scaffold has been explored for its activity against malaria, viruses, and bacteria.[1][7][8]

This guide focuses on the potential therapeutic applications of this compound by extrapolating from the well-documented activities of its structural analogs. The bromine substitution at the 5-position may influence potency, selectivity, and pharmacokinetic properties, making it a compound of interest for further investigation.

Potential Oncological Targets

The most significant potential for this compound lies in oncology, primarily through the inhibition of receptor tyrosine kinases (RTKs) that drive tumor growth, proliferation, and angiogenesis.[4]

Epidermal Growth Factor Receptor (EGFR)

EGFR is a member of the ErbB family of receptor tyrosine kinases and a critical driver in many cancers, especially non-small-cell lung cancer (NSCLC).[6][9] Activating mutations in EGFR lead to uncontrolled cell proliferation and survival.[6] The quinazoline scaffold is the basis for first, second, and third-generation EGFR inhibitors.[3][9]

Potential Mechanism: this compound is predicted to act as an ATP-competitive inhibitor of the EGFR kinase domain. Binding to this domain prevents EGFR autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways such as RAS/MAPK and PI3K/Akt.

Below is a summary of the inhibitory activity of representative 4-anilino-quinazoline derivatives, which share a core structure and mechanism of action.

| Compound Class | Target | IC50 Value | Cell Line | Reference |

| 4-Anilino-quinazoline | EGFRwt | 0.38 nM | - | [3] |

| 4-Anilino-quinazoline | EGFRL858R/T790M | 2.2 nM | - | [3] |

| 6-Substituted-4-amino-quinazoline | EGFRL858R/T790M | - | H1975 (3.01 µM) | [3] |

| Quinazoline-Isatin Hybrid (6c) | EGFR | 0.083 µM | - | [10] |

EGFR Signaling Pathway and Point of Inhibition

The diagram below illustrates the EGFR signaling cascade and the likely point of inhibition by a quinazoline-based inhibitor.

Caption: EGFR signaling pathway with ATP-competitive inhibition.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)